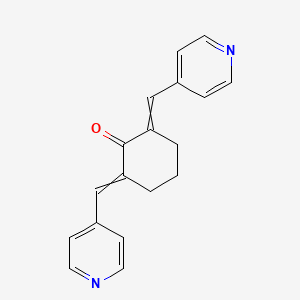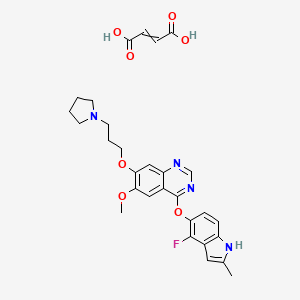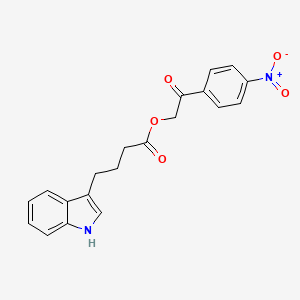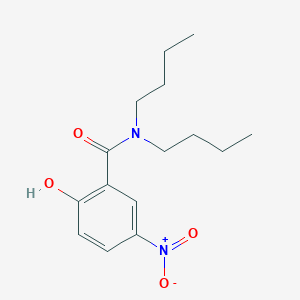![molecular formula C14H12ClN5O2 B12466091 2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-5-nitroaniline](/img/structure/B12466091.png)
2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors
Vorbereitungsmethoden
The synthesis of 2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the para position.
Chlorination: The nitroaniline is then chlorinated to introduce a chlorine atom at the ortho position.
Benzotriazole Introduction: The chlorinated nitroaniline is reacted with 5-methyl-1,2,3-benzotriazole in the presence of a suitable base and solvent to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Analyse Chemischer Reaktionen
2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Material Sciences: The compound is used in the development of corrosion inhibitors and UV stabilizers for polymers.
Biological Research: It is investigated for its interactions with enzymes and proteins, which can lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological molecules, leading to inhibition or modulation of their activity . This compound’s ability to penetrate bacterial cells and interact with target enzymes contributes to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline include other benzotriazole derivatives such as:
2-aminobenzotriazole: Known for its use in medicinal chemistry as an enzyme inhibitor.
5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester: Used in the synthesis of various pharmacologically active compounds.
Indole derivatives: These compounds share similar biological activities, including antimicrobial and anticancer properties.
The uniqueness of 2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12ClN5O2 |
|---|---|
Molekulargewicht |
317.73 g/mol |
IUPAC-Name |
2-chloro-N-[(5-methylbenzotriazol-1-yl)methyl]-5-nitroaniline |
InChI |
InChI=1S/C14H12ClN5O2/c1-9-2-5-14-13(6-9)17-18-19(14)8-16-12-7-10(20(21)22)3-4-11(12)15/h2-7,16H,8H2,1H3 |
InChI-Schlüssel |
IDJPUOYRYPDXIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)
![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)

![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B12466019.png)


![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)

![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)

![butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12466055.png)
![4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12466059.png)
![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)
![1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione](/img/structure/B12466087.png)
